5-chloro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

Medicinal chemistry Heterocyclic chemistry Isomer-dependent bioactivity

5-Chloro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide (molecular formula C₁₈H₁₂ClN₃O₃, molecular weight 353.8 g/mol) is a synthetic heterocyclic hybrid that fuses a 5-chloro-3-methylbenzofuran-2-carboxamide core with a 4-phenyl-1,2,5-oxadiazole (furazan) moiety via an amide linkage. The 1,2,5-oxadiazole isomer is the least-explored oxadiazole in medicinal chemistry compared to its 1,2,4- and 1,3,4-counterparts.

Molecular Formula C18H12ClN3O3
Molecular Weight 353.8 g/mol
Cat. No. B12111889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide
Molecular FormulaC18H12ClN3O3
Molecular Weight353.8 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NC3=NON=C3C4=CC=CC=C4
InChIInChI=1S/C18H12ClN3O3/c1-10-13-9-12(19)7-8-14(13)24-16(10)18(23)20-17-15(21-25-22-17)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,22,23)
InChIKeyATCXIFPWOWAZSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide – Structural Identity and Procurement-Relevant Baseline


5-Chloro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide (molecular formula C₁₈H₁₂ClN₃O₃, molecular weight 353.8 g/mol) is a synthetic heterocyclic hybrid that fuses a 5-chloro-3-methylbenzofuran-2-carboxamide core with a 4-phenyl-1,2,5-oxadiazole (furazan) moiety via an amide linkage. The 1,2,5-oxadiazole isomer is the least-explored oxadiazole in medicinal chemistry compared to its 1,2,4- and 1,3,4-counterparts . This compound sits within the broader benzofuran-oxadiazole hybrid class, which has demonstrated multi-target anticancer, tyrosinase-inhibitory, and antimicrobial activities across peer-reviewed studies . Its 5-chloro substitution and 4-phenyl-furazan appendage make it structurally distinct from commonly procured dimethyl, fluoro, bromo, and thiophene analogs, which carry quantifiably different lipophilicity, electronic, and steric profiles.

Why 5-Chloro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide Cannot Be Interchanged with Generic Benzofuran-Oxadiazole Analogs


Generic substitution within the benzofuran-oxadiazole class is unreliable because three interdependent structural features control biological target engagement: (i) the oxadiazole isomer type (1,2,5- vs. 1,2,4- vs. 1,3,4-), which dictates ring electronics, hydrogen-bonding geometry, and metabolic stability ; (ii) the halogen identity at the benzofuran 5-position (Cl vs. F, Br, or CH₃), which directly modulates lipophilicity (ΔHansch π up to 0.57 log units between Cl and F), membrane permeability, and cytochrome P450 susceptibility ; and (iii) the 4-phenyl substituent on the oxadiazole ring, which affects π-stacking interactions and steric accommodation in hydrophobic binding pockets relative to thiophene, ethyl, or substituted-phenyl analogs. Two compounds differing only at the 5-halogen position can exhibit divergent IC₅₀ values against the same kinase or cancer cell line, as demonstrated across related benzofuran-carboxamide series . Procurement decisions that ignore these substituent-specific structure-activity relationships risk selecting an analog with sub-threshold potency or an altered selectivity profile, wasting both screening resources and downstream optimization effort.

Quantitative Differentiation Evidence for 5-Chloro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide


Oxadiazole Isomer Differentiation: 1,2,5-Oxadiazole (Furazan) vs. 1,2,4- and 1,3,4-Oxadiazole Isomers

The target compound incorporates a 1,2,5-oxadiazole (furazan) ring, which is structurally and electronically distinct from the more common 1,2,4- and 1,3,4-oxadiazole isomers. In a comprehensive review of furazan-containing drug candidates, Mancini et al. (2021) documented that 1,2,5-oxadiazoles exhibit a different hydrogen-bond acceptor profile (both nitrogen atoms are adjacent to the oxygen, producing a weaker HBA capacity vs. 1,3,4-oxadiazoles), distinct dipole moment, and altered metabolic vulnerability compared to the other two isomers . Among 104 furazan-containing clinical and preclinical compounds surveyed, only a minority (~15%) carried a 4-phenyl substituent directly on the furazan ring, making this substitution pattern a relatively underexplored chemotype . The 1,2,4-oxadiazole isomer is approximately 3-5× more frequently represented in kinase inhibitor patents than the 1,2,5-isomer, based on patent landscape analysis reported in the same review .

Medicinal chemistry Heterocyclic chemistry Isomer-dependent bioactivity

5-Chloro Substituent Lipophilicity Differentiation vs. 5-Fluoro and 5-Methyl Benzofuran Analogs

The 5-chloro substituent on the benzofuran ring confers a Hansch hydrophobic fragmental constant (π) of +0.71, which is +0.57 log units higher than the 5-fluoro analog (π = +0.14) and +0.15 log units higher than the 5-methyl analog (π = +0.56) . This difference in lipophilicity is quantitatively meaningful: a ΔlogP of 0.57 between Cl and F analogs predicts approximately a 3.7-fold difference in octanol-water partition coefficient, which influences passive membrane permeability, plasma protein binding, and CYP450 metabolic clearance rates . The 5-bromo analog (π = +0.86) is more lipophilic by +0.15 log units, but the larger atomic radius of bromine (1.85 Å vs. chlorine 1.75 Å) introduces steric penalties in tight hydrophobic pockets. Chlorine also possesses a unique σ-hole potential that enables halogen bonding with backbone carbonyl oxygens in protein binding sites, a feature absent in the methyl analog and weaker in the fluoro analog .

Physicochemical profiling Lipophilicity SAR

Class-Level Anticancer Activity of Benzofuran-Oxadiazole Hybrids Against A549 Lung Cancer Cells vs. Crizotinib

While compound-specific IC₅₀ data for 5-chloro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide are not yet publicly reported, structurally related benzofuran-1,2,4-oxadiazole hybrids have demonstrated potent anticancer activity. In a 2022 study by Irfan et al., the benzofuran-oxadiazole hybrid 5d exhibited an IC₅₀ of 6.3 ± 0.7 μM against the A549 lung adenocarcinoma cell line, which was 1.36-fold more potent than the clinical multikinase inhibitor crizotinib (IC₅₀ 8.54 ± 0.84 μM) tested in the same MTT assay . The same series demonstrated cell viability reduction to 27.49 ± 1.90% at the tested concentration. The target compound shares the benzofuran-oxadiazole core architecture with 5d but introduces a 1,2,5-oxadiazole (furazan) in place of 1,2,4-oxadiazole and a 5-chloro substituent that may further enhance potency based on the lipophilicity-activity trends observed in this series . Five additional benzofuran-oxadiazole hybrids in the same study achieved synthetic yields of 60-96% under ultrasound/microwave-assisted conditions, compared to 36-80% with conventional heating .

Anticancer Cytotoxicity Lung cancer

Benzofuran-Oxadiazole Class Tyrosinase Inhibition Potency Relative to Ascorbic Acid

Benzofuran-appended oxadiazole molecules have demonstrated tyrosinase inhibitory activity exceeding that of ascorbic acid. In a 2022 study, compound 5a (a benzofuran-1,3,4-oxadiazole hybrid with a 4-fluoro substituent) showed an IC₅₀ of 11 ± 0.25 μM against mushroom tyrosinase, outperforming ascorbic acid (IC₅₀ 11.5 ± 0.1 μM) . Compounds 5b, 5c, and 5d from the same series achieved IC₅₀ values in the 12.4 ± 0.0 to 15.5 ± 0.0 μM range . The 5-chloro substitution pattern present in the target compound may further modulate tyrosinase inhibition, as electron-withdrawing groups at the benzofuran 5-position were identified as favorable for activity in the molecular docking analysis . The target compound's 1,2,5-oxadiazole ring additionally offers a distinct hydrogen-bonding geometry that could alter copper coordination at the tyrosinase active site relative to the 1,3,4-oxadiazole series tested .

Enzyme inhibition Tyrosinase Cosmeceutical

4-Phenyl-Furazan Substituent Differentiation vs. 4-Thiophene and 4-Ethyl Furazan Analogs in Binding Pocket Complementarity

The 4-phenyl substituent on the 1,2,5-oxadiazole ring of the target compound provides a planar, electron-rich aromatic surface capable of π-π stacking with tyrosine, phenylalanine, and histidine residues in hydrophobic protein binding pockets. Replacement with a 4-thiophene analog (5-chloro-3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide) alters both the aromatic surface area (thiophene: 5-membered, ~4.8 Ų projected area; phenyl: 6-membered, ~6.0 Ų) and electronic character (sulfur lone pair alters ring polarizability), while a 4-ethyl analog (5-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methyl-1-benzofuran-2-carboxamide) eliminates aromatic π-stacking capability entirely, reducing potential binding energy by an estimated 1-3 kcal/mol for interactions dependent on aromatic stacking . The phenyl group also increases molecular weight by approximately 32 Da versus the ethyl analog and 16 Da versus the thiophene analog, which can affect ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy atom count) .

Molecular recognition π-stacking Structure-based design

Synthetic Accessibility: Microwave/Ultrasound-Assisted vs. Conventional Benzofuran-Oxadiazole Coupling Yields

Although the specific synthetic yield for 5-chloro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide has not been reported in peer-reviewed literature, the broader benzofuran-oxadiazole hybrid class has been synthesized using two distinct methodologies with sharply divergent yields. Irfan et al. (2022) reported that ultrasound- and microwave-assisted green synthetic strategies achieved 60-96% yields for benzofuran-oxadiazole derivatives (compounds 5a-5g), compared to only 36-80% yields using conventional heating methods . The yield improvement from green methods averaged approximately 24 percentage points across the series, with some individual compounds showing a nearly 2-fold yield increase. The amide bond-forming step between the benzofuran-2-carboxylic acid derivative and the 4-phenyl-1,2,5-oxadiazol-3-amine precursor is the critical coupling reaction, and microwave-assisted protocols have been shown to reduce reaction times from 12-24 h (conventional) to 30-90 min while improving purity profiles .

Synthetic chemistry Process chemistry Green chemistry

Application Scenarios for 5-Chloro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide Based on Verified Evidence


Kinase and Non-Kinase Anticancer Screening Cascades Seeking 1,2,5-Oxadiazole-Based Chemotypes

This compound is suited for incorporation into medium- to high-throughput anticancer screening panels where chemotype novelty is prioritized alongside potency. The 1,2,5-oxadiazole (furazan) isomer provides access to a patent-differentiated pharmacophore space relative to the more heavily mined 1,2,4- and 1,3,4-oxadiazole kinase inhibitor scaffolds . Class-level data demonstrate that benzofuran-oxadiazole hybrids can achieve single-digit micromolar IC₅₀ values against A549 lung cancer cells, with the most potent analog (5d, IC₅₀ 6.3 μM) outperforming crizotinib (8.54 μM) . The 5-chloro substituent offers an optimal lipophilicity balance (Hansch π +0.71) for cell permeability without the excessive logP burden of bromo analogs . Procurement for focused library design around the furazan-benzofuran scaffold is supported by green synthetic methods achieving yields of 60-96% .

Tyrosinase-Targeted Drug Discovery for Melanoma and Hyperpigmentation Disorders

The benzofuran-oxadiazole hybrid class has validated tyrosinase inhibition with IC₅₀ values (11-15.5 μM) comparable to or exceeding ascorbic acid (11.5 μM) . The 5-chloro electron-withdrawing group on the benzofuran ring of the target compound is expected to enhance tyrosinase active-site copper coordination based on SAR trends identified in molecular docking studies . The 1,2,5-oxadiazole ring offers a distinct hydrogen-bonding geometry that may improve selectivity over off-target metalloenzymes compared to 1,3,4-oxadiazole analogs . This compound can serve as a starting point for medicinal chemistry optimization toward dual tyrosinase-anticancer agents, particularly for melanoma where tyrosinase is both a therapeutic target and a prodrug-activating enzyme.

Structure-Activity Relationship (SAR) Probe for Halogen Bonding Studies in Benzofuran-Containing Inhibitors

The 5-chloro substituent at the benzofuran position provides a well-characterized halogen bond donor with a σ-hole potential that is intermediate between fluorine (weak/no halogen bonding) and bromine (strong but sterically demanding) . This compound can be systematically compared with its 5-fluoro, 5-bromo, and 5-methyl analogs to deconvolute the contribution of halogen bonding vs. lipophilicity to target binding affinity. The fixed 4-phenyl-furazan moiety serves as an internal reference point, allowing quantitative assessment of the halogen-bonding energetic contribution (typically 1-3 kcal/mol for optimized Cl···O=C interactions) . Such SAR probe studies are directly relevant to fragment-based drug design and free-energy perturbation calculations in computational chemistry workflows.

Green Chemistry Process Development and Scale-Up Feasibility Assessment

The benzofuran-oxadiazole amide coupling step has been demonstrated under microwave-assisted conditions with yields up to 96% and reaction times reduced to 30-90 minutes . Procurement of this specific compound enables evaluation of whether the 4-phenyl-furazan amine coupling partner performs comparably in microwave-assisted protocols relative to the 1,3,4-oxadiazole analogs previously reported . This application scenario is relevant for process chemistry groups assessing the scalability and cost-efficiency of furazan-containing compound libraries, where the higher cost of furazan precursors must be offset by improved synthetic efficiency.

Quote Request

Request a Quote for 5-chloro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.